molecular formula C13H12Cl2O4 B589211 Ethacrynic Acid-d5

Ethacrynic Acid-d5

Cat. No.: B589211
M. Wt: 308.16 g/mol
InChI Key: AVOLMBLBETYQHX-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid-d5 involves the incorporation of deuterium atoms into the ethacrynic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of 2,3-dichloro-4-(2-methylenebutanoyl)phenoxyacetic acid with deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common in the purification process .

Chemical Reactions Analysis

Types of Reactions: Ethacrynic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethacrynic Acid-d5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethacrynic Acid-d5 is unique due to its deuterated form, which provides advantages in mass spectrometry analysis by serving as a stable internal standard. This allows for more accurate quantification of ethacrynic acid in various biological samples .

Properties

IUPAC Name

2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLMBLBETYQHX-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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